![molecular formula C15H32O2Si B14329668 Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 105538-81-6](/img/structure/B14329668.png)
Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a nonanal backbone with a 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy] substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the protection of the hydroxyl group of nonanal using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The general reaction scheme is as follows:
- Dissolve nonanal in anhydrous dichloromethane.
- Add imidazole and stir the mixture.
- Slowly add tert-butyldimethylsilyl chloride to the reaction mixture.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Nonanoic acid.
Reduction: 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]nonanol.
Substitution: Various substituted nonanal derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The silyl ether group provides stability and protection to the molecule, allowing it to participate in specific reactions without undergoing unwanted side reactions.
Comparación Con Compuestos Similares
Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can be compared with other similar compounds such as:
Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: Similar structure but with the silyl ether group at a different position.
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone: A cyclic analog with different reactivity and applications.
The uniqueness of Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
105538-81-6 |
|---|---|
Fórmula molecular |
C15H32O2Si |
Peso molecular |
272.50 g/mol |
Nombre IUPAC |
3-[tert-butyl(dimethyl)silyl]oxynonanal |
InChI |
InChI=1S/C15H32O2Si/c1-7-8-9-10-11-14(12-13-16)17-18(5,6)15(2,3)4/h13-14H,7-12H2,1-6H3 |
Clave InChI |
YOJGOBJFJMRNRT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CC=O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Benzodioxol-5-ol, 6-[1-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14329585.png)



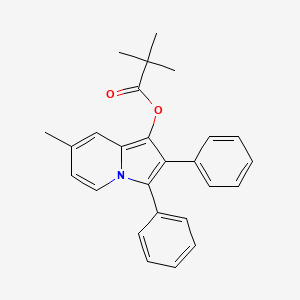
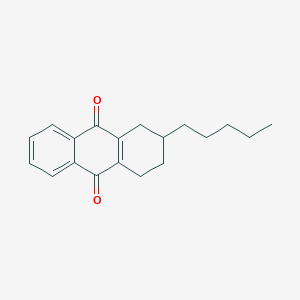
![Methyl 4-[(trimethylsilyl)methyl]benzoate](/img/structure/B14329619.png)

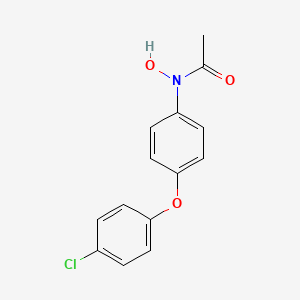

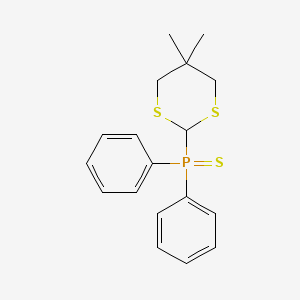
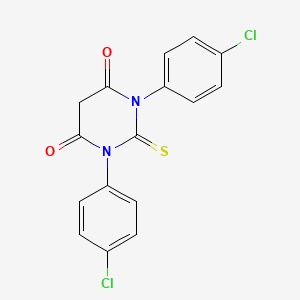
![2-[1-(Methylsulfanyl)ethyl]oxolane](/img/structure/B14329660.png)
![4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14329672.png)
